molecular formula C21H17BrN4O5 B10897234 4-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide

4-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide

Cat. No.: B10897234
M. Wt: 485.3 g/mol
InChI Key: KBJMFRVTTMHGPO-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including a bromine atom, a hydroxyl group, a nitro group, and a hydrazone linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.

    Coupling with Naphthyl Derivative: The hydrazone intermediate is then coupled with 1-naphthyl-4-oxobutanoic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • **4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE can be compared with other hydrazone derivatives and naphthyl-containing compounds.

Uniqueness

    Structural Features: The presence of multiple functional groups in a single molecule makes it unique.

    Reactivity: Its ability to undergo diverse chemical reactions sets it apart from simpler compounds.

    Biological Activity: Its potential biological activity, including antimicrobial and anticancer properties, highlights its uniqueness.

Properties

Molecular Formula

C21H17BrN4O5

Molecular Weight

485.3 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-N-naphthalen-1-ylbutanediamide

InChI

InChI=1S/C21H17BrN4O5/c22-15-10-14(21(29)18(11-15)26(30)31)12-23-25-20(28)9-8-19(27)24-17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-12,29H,8-9H2,(H,24,27)(H,25,28)/b23-12+

InChI Key

KBJMFRVTTMHGPO-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.